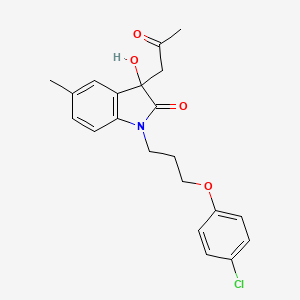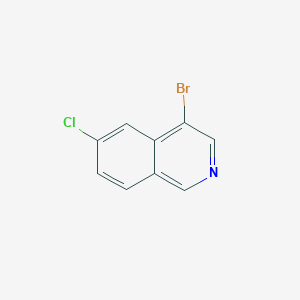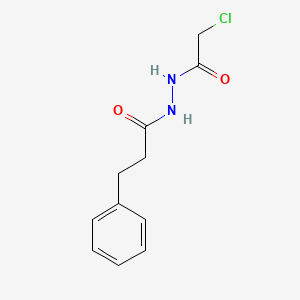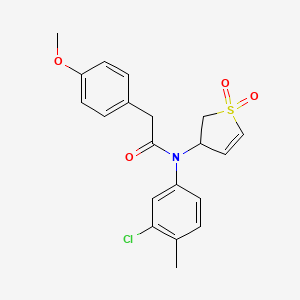![molecular formula C18H13ClFN3O3S B2535460 N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 872620-41-2](/img/structure/B2535460.png)
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazoles are a type of organic compound containing a five-membered ring structure with three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms . Compounds with a chlorophenyl group have a chlorine atom attached to a phenyl group, which is a ring of six carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The resulting compound can then be further modified to introduce other functional groups .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms. The presence of these heteroatoms can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
1,3,4-Oxadiazoles can participate in a variety of chemical reactions, largely due to the presence of the heteroatoms in the ring structure. These reactions can be used to introduce a wide range of functional groups into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the specific functional groups it contains. For example, the presence of the 1,3,4-oxadiazole ring can influence a compound’s solubility, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (also known as SR-01000018654):
Antiviral Applications
N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide: has shown potential antiviral properties. Compounds with similar structures have been studied for their ability to inhibit the replication of viruses such as the tobacco mosaic virus (TMV). The presence of the 1,3,4-oxadiazole moiety is particularly significant in enhancing antiviral activity .
Antimicrobial Applications
This compound exhibits promising antimicrobial properties. The 1,3,4-oxadiazole ring is known for its effectiveness against a variety of bacterial and fungal strains. Research has indicated that derivatives of this compound can be potent against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antimicrobial agents .
Anticancer Applications
The compound has been explored for its anticancer potential. The oxadiazole ring, combined with the fluorobenzamide group, contributes to its ability to inhibit the growth of cancer cells. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Anti-inflammatory Applications
Research has indicated that N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide may possess anti-inflammatory properties. The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation and associated symptoms in various conditions .
Antioxidant Applications
The compound has been studied for its antioxidant properties. The presence of the oxadiazole ring is crucial in scavenging free radicals and protecting cells from oxidative stress. This makes it a potential candidate for developing treatments for diseases where oxidative stress plays a key role .
Agricultural Applications
In agriculture, this compound can be used as a pesticide or herbicide. Its ability to inhibit the growth of certain plant pathogens and pests makes it valuable for protecting crops. The compound’s structure allows it to be effective in low concentrations, reducing the environmental impact .
Neuroprotective Applications
There is potential for this compound to be used in neuroprotective applications. Its antioxidant and anti-inflammatory properties can help protect neurons from damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiparasitic Applications
The compound has shown promise in antiparasitic applications. Its structure allows it to interfere with the life cycle of parasites, making it effective against diseases such as malaria and leishmaniasis. This makes it a valuable candidate for developing new antiparasitic drugs .
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the specific functional groups it contains. For example, some 1,3,4-oxadiazole derivatives have been found to exhibit anticancer activity, potentially due to their ability to interfere with tubulin polymerization and epidermal growth factor receptor (EGFR) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-13-5-1-11(2-6-13)15(24)10-27-18-23-22-16(26-18)9-21-17(25)12-3-7-14(20)8-4-12/h1-8H,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMVOTOYSOEDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)
![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)
![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)



![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2535394.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)